5-methylthiophene-3-sulfonamide
Description
5-Methylthiophene-3-sulfonamide (CAS: 1017264-52-6) is an organosulfur compound featuring a thiophene ring substituted with a methyl group at position 5 and a sulfonamide group at position 2. Its molecular formula is C₅H₇NO₂S₂, with a molecular weight of 177.24 g/mol . Key predicted physicochemical properties include:
Properties
Molecular Formula |
C5H7NO2S2 |
|---|---|
Molecular Weight |
177.2 g/mol |
IUPAC Name |
5-methylthiophene-3-sulfonamide |
InChI |
InChI=1S/C5H7NO2S2/c1-4-2-5(3-9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) |
InChI Key |
QSLCKXCMCABZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Sulfonyl Chloride Intermediate
The foundational step involves generating 5-methylthiophene-3-sulfonyl chloride, typically via chlorosulfonation of methyl 5-methylthiophene-3-carboxylate. A representative protocol from CN111732568B employs methanesulfonyl chloride (MsCl) and N-methylmorpholine in toluene at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing ester group directs sulfonation to the 3-position. Key parameters include:
-
Temperature control : Maintaining 0–5°C prevents polysubstitution and byproduct formation.
-
Stoichiometry : A 1:1.2 molar ratio of thiophene derivative to MsCl ensures complete conversion.
-
Solvent choice : Toluene optimizes solubility while minimizing side reactions.
Post-reaction, the intermediate is isolated by filtration and solvent evaporation, achieving 97% purity and 85% yield.
Amidation of Sulfonyl Chloride
The sulfonyl chloride intermediate is reacted with aqueous ammonia or amines to yield 5-methylthiophene-3-sulfonamide. US20030236437A1 details a two-stage process where sulfonyl chloride is added to ammonium hydroxide at 80–85°C, followed by stirring for 4–6 hours. Critical factors include:
-
pH modulation : Alkaline conditions (pH 10–12) enhance nucleophilic attack by deprotonating ammonia.
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Solvent system : A toluene-water biphasic system facilitates heat dissipation and product isolation.
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Yield optimization : Gradual addition of sulfonyl chloride prevents exothermic runaway, achieving 78–82% yield.
Direct Sulfonation of 5-Methylthiophene Derivatives
Sulfonating Agents and Conditions
Alternative routes bypass carboxylate precursors, directly sulfonating 5-methylthiophene. US20200048234A1 utilizes chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C to target the 3-position. The methyl group’s electron-donating effect slightly deactivates the ring, necessitating vigorous conditions:
-
Reagent excess : 2.5 equivalents of ClSO₃H ensure complete sulfonation.
-
Reaction time : Extended stirring (12–16 hours) compensates for reduced reactivity.
This method achieves 70–75% yield but requires meticulous temperature control to avoid sulfone formation.
One-Pot Sulfonation-Amidation
Recent advancements integrate sulfonation and amidation in a single vessel. DE19933260A1 (cited in US20200048234A1) describes a protocol where 5-methylthiophene is treated with ClSO₃H and subsequently exposed to gaseous ammonia. Key advantages include:
-
Reduced isolation steps : Eliminates intermediate purification, cutting process time by 30%.
-
Solvent efficiency : Dichloromethane serves dual roles as reaction medium and HCl scavenger.
Yields remain moderate (65–70%) due to competing hydrolysis of sulfonyl chloride.
Multi-Step Syntheses with Protective Group Strategies
Ester Protection and Deprotection
To enhance regioselectivity, PMC6177648 outlines a method where the thiophene’s 3-position is protected as a methyl ester prior to sulfonation. The sequence involves:
-
Esterification : 5-Methylthiophene-3-carboxylic acid is treated with methanol and H₂SO₄.
-
Sulfonation : Chlorosulfonic acid selectively functionalizes the 3-position.
-
Amidation : The ester is hydrolyzed to a carboxylic acid, followed by sulfonamide formation.
This approach achieves 80–85% overall yield but requires additional steps for protection and deprotection.
Catalytic Enhancements
N-Alkylimidazoles, as disclosed in US20200048234A1, act as dual catalysts and stabilizers during sulfonyl chloride formation. For example, 1-methylimidazole increases reaction rate by 40% via transition-state stabilization, enabling milder conditions (25°C vs. 0°C).
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
5-methylthiophene-3-sulfonamide undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-methylthiophene-3-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by the sulfonamide group, which coordinates with the zinc ion in the enzyme’s active site . The inhibition of carbonic anhydrase can lead to various physiological effects, including diuresis and reduced intraocular pressure .
Comparison with Similar Compounds
Structural and Molecular Differences
The primary comparator is 5-bromo-2-methylthiophene-3-sulfonamide (CAS: 1469244-84-5). However, discrepancies exist between its reported name and molecular formula in available literature :
- Reported Name : Suggests a bromo substituent at position 5 and methyl at position 2.
This inconsistency complicates direct structural comparison, but available data are analyzed below.
Physicochemical Properties
Key Observations :
- The higher molecular weight of the comparator suggests increased steric bulk, which could influence solubility and reactivity.
Q & A
Basic: What are the recommended synthetic routes for 5-methylthiophene-3-sulfonamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sulfonation of 5-methylthiophene followed by amidation. Key steps include:
- Sulfonation : Use chlorosulfonic acid in anhydrous conditions at 0–5°C to introduce the sulfonyl group .
- Amidation : React the intermediate sulfonyl chloride with ammonia or amines in tetrahydrofuran (THF) at room temperature, using triethylamine (Et₃N) to neutralize HCl .
Optimization : Yield (typically 60–75%) depends on stoichiometric ratios, solvent purity, and temperature control. For example, excess chlorosulfonic acid increases side products, while slow addition minimizes exothermic side reactions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify methyl groups (δ ~2.4 ppm for CH₃) and sulfonamide protons (δ ~7.5 ppm for NH₂). Aromatic thiophene protons appear at δ 6.8–7.2 ppm .
- IR Spectroscopy : Confirm sulfonamide via S=O asymmetric stretching (1350–1300 cm⁻¹) and N–H bending (1650–1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 187 for [M+H]⁺) validate the molecular formula. Fragmentation patterns distinguish substituent positions .
Advanced: How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological solutions include:
- Variable Temperature NMR : Assess dynamic processes (e.g., rotational barriers in sulfonamide groups) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
- Crystallography : Compare experimental X-ray structures with computational models (e.g., DFT) to validate assignments .
Example : A 2024 study resolved conflicting NH₂ proton shifts by confirming hydrogen bonding in the crystal lattice via XRD .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?
Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying nucleophilic sites (e.g., sulfur in sulfonamide) .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions susceptible to attack .
- Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate reaction kinetics in THF vs. DMF .
Validation : Compare computed activation energies with experimental Arrhenius plots for amidation reactions .
Basic: What are the stability considerations for this compound under varying pH and temperature?
Answer:
- pH Stability : Degrades in strong acids (pH < 2) via sulfonamide hydrolysis. Stable in neutral to alkaline conditions (pH 7–10) .
- Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track degradation products like thiophene sulfonic acid .
Advanced: How do structural modifications (e.g., substituents on the thiophene ring) alter the biological activity of this compound?
Answer:
- SAR Studies : Introduce electron-withdrawing groups (e.g., –NO₂) at position 5 to enhance antimicrobial potency. Methyl groups at position 3 reduce cytotoxicity .
- Docking Simulations : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., carbonic anhydrase). Validate with IC₅₀ assays .
Case Study : A 2024 PubChem entry noted that 3,4-dichloro derivatives showed 10-fold higher inhibition of bacterial dihydropteroate synthase .
Advanced: What strategies mitigate side reactions during the synthesis of this compound analogs?
Answer:
- Protecting Groups : Temporarily block reactive NH₂ sites with Boc (tert-butyloxycarbonyl) during functionalization .
- Flow Chemistry : Minimize polysulfonation by controlling residence time and reagent mixing .
- Byproduct Analysis : Use LC-MS to detect and quantify sulfonic acid impurities; optimize recrystallization solvents (e.g., ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
